Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate
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Overview
Description
Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate is an organic compound with the molecular formula C14H17NO2 This compound features a cyclopentene ring substituted with an amino group, a phenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxo-5-phenylcyclopentane-1-carboxylate with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the amino and phenyl groups.
Ethyl 2-amino-5-phenylcyclopentane-1-carboxylate: Similar but with a saturated cyclopentane ring.
Ethyl 2-amino-5-phenylcyclohexene-1-carboxylate: Similar but with a six-membered ring.
Uniqueness
Ethyl 2-amino-5-phenylcyclopentene-1-carboxylate is unique due to its combination of an amino group, a phenyl group, and an ethyl ester group on a cyclopentene ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-amino-5-phenylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)13-11(8-9-12(13)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9,15H2,1H3 |
InChI Key |
CCNOPQKOPZVPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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